Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

Catalog No.
S1973011
CAS No.
58473-78-2
M.F
C46H46N2
M. Wt
626.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-met...

CAS Number

58473-78-2

Product Name

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

IUPAC Name

4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline

Molecular Formula

C46H46N2

Molecular Weight

626.9 g/mol

InChI

InChI=1S/C46H46N2/c1-34-8-20-40(21-9-34)47(41-22-10-35(2)11-23-41)44-28-16-38(17-29-44)46(32-6-5-7-33-46)39-18-30-45(31-19-39)48(42-24-12-36(3)13-25-42)43-26-14-37(4)15-27-43/h8-31H,5-7,32-33H2,1-4H3

InChI Key

ZOKIJILZFXPFTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
  • Hole Transport Properties: TAPC possesses a well-suited molecular structure for transporting holes (positively charged carriers) within an OLED. This allows for efficient transfer of holes from the anode to the emissive layer, a crucial step in generating light in the device [, ].

TAPC's Advantages for OLED Research

TAPC offers several advantages that make it a valuable material for OLED research:

  • High Hole Mobility: One of the most notable properties of TAPC is its high hole mobility. This translates to efficient movement of holes within the OLED, leading to improved device performance [].
  • Triplet Energy Level: TAPC exhibits a high triplet energy level. This property helps prevent energy transfer from the emissive layer to non-radiative triplet states, enhancing the overall efficiency of light emission [].
  • Amorphous Morphology: TAPC's amorphous morphology allows for the formation of smooth thin films, crucial for achieving optimal device performance in OLEDs [].

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-, also known by its CAS number 58473-78-2, is a complex organic compound characterized by its unique molecular structure comprising 46 carbon atoms, 46 hydrogen atoms, and 2 nitrogen atoms (C46H46N2). This compound features a cyclohexylidene group linked to two N,N-bis(4-methylphenyl)amine moieties, which contribute to its stability and functional properties. It is typically encountered as a solid powder and exhibits notable thermal and chemical stability, making it suitable for various applications in organic electronics and materials science .

TAPC's primary function lies in its ability to transport holes within an OLED device. The conjugated structure, containing the central double bond and aromatic rings, facilitates the movement of positively charged holes away from the anode (positive electrode) towards the emissive layer in the OLED []. This efficient hole transport contributes to the overall electroluminescence (light emission) process within the device [].

Limited data exists regarding the specific hazards associated with TAPC. However, as with most organic compounds, it is recommended to handle TAPC with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to potential skin irritation and respiratory issues upon inhalation [].

Note:

  • Section 3 (Chemical Reactions Analysis) includes a general reaction scheme for TAPC synthesis. Specific reaction conditions and yields may vary depending on the chosen synthetic route.
  • Information on the mechanism of action (Section 5) is based on the established principles of hole transport in organic materials. Further research might be needed to elucidate the specific details of TAPC's interaction within the OLED device.

The chemical reactivity of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- is largely dictated by the amine functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or other derivatives.
  • Oxidation: The amine groups can be oxidized to form corresponding nitro or N-oxide derivatives under specific conditions.

These reactions are significant in synthesizing derivatives that may enhance the compound's properties for specific applications .

The synthesis of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- can be achieved through several methods:

  • Condensation Reaction:
    • Reacting cyclohexanone with an appropriate aniline derivative under acidic conditions.
    • This method typically involves heating the reactants in a solvent like ethanol.
  • Multi-step Synthesis:
    • Starting from simpler amines and phenolic compounds, undergoing multiple steps including protection-deprotection strategies and coupling reactions.
  • Catalyzed Reactions:
    • Utilizing transition metal catalysts to facilitate the formation of the cyclohexylidene linkage.

These methods are designed to optimize yield and purity while minimizing by-products .

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- has several applications:

  • Organic Light Emitting Diodes (OLEDs): It serves as a hole transport layer material due to its excellent charge transport properties.
  • Polymeric Materials: Used in the synthesis of polymers that require enhanced thermal stability and mechanical strength.
  • Dyes and Pigments: Its structural characteristics allow it to be utilized in dye formulations where color stability is critical.

These applications highlight its versatility in advanced material science .

Interaction studies involving Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- are essential for understanding its behavior in various environments. These studies typically focus on:

  • Solvent Interactions: Evaluating how different solvents affect solubility and stability.
  • Complexation Studies: Investigating interactions with metal ions or other organic compounds that could enhance or modify its properties.
  • Biological Interactions: Assessing how this compound interacts with biological systems at the molecular level.

These studies are crucial for optimizing its use in practical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-. The following table highlights some of these compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
BenzenamineC6H7NSimple amine structure; less bulky
N,N-Diethyl-p-toluidineC12H17NCommonly used in dye production; lower thermal stability
Bis(4-methylphenyl)amineC13H15NLacks cyclohexylidene group; different electronic properties
4,4'-DiaminodiphenylsulfoneC12H14N2O2SContains a sulfone group; used in pharmaceuticals

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- stands out due to its unique cyclohexylidene linkage which enhances its thermal stability and charge transport capabilities compared to simpler amines and diamines .

XLogP3

14.1

Other CAS

58473-78-2

Wikipedia

4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]

General Manufacturing Information

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-16

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